(+)-Carnitine hydrochloride

概要

説明

D-カルニチン塩酸塩は、(+)-β-ヒドロキシ-γ-(トリメチルアミンオニオ)酪酸塩酸塩としても知られており、第4級アンモニウム化合物です。これはL-カルニチンのステレオ異性体であり、動物に自然に存在し、エネルギー産生のために長鎖脂肪酸をミトコンドリアに輸送する上で重要な役割を果たしています。 ただし、D-カルニチンは自然には存在せず、L-カルニチンの活性を阻害する可能性があり、高濃度では毒性があります .

2. 製法

合成経路と反応条件: D-カルニチン塩酸塩は、いくつかの方法で合成することができます。 一般的な方法の1つは、トリメチルアミン塩酸塩をエピハロゲンヒドリンと反応させてDL-カルニチン塩酸塩を生成し、その後、D形とL形に分離することです . 別の方法では、R-エポキシクロロプロパンとトリメチルアミンを特定の条件下で用いて、L-カルニチンニトリルクロリドを生成し、その後、D-カルニチン塩酸塩に変換します .

工業的生産方法: D-カルニチン塩酸塩の工業生産は、通常、上記の製法を使用した大規模合成と、高純度と高収率を確保するための精製工程を含みます。 高度なクロマトグラフィー技術と結晶化方法を用いることが、工業生産プロセスでは、目的とする製品品質を実現するために一般的です .

3. 化学反応解析

反応の種類: D-カルニチン塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: さまざまなアシルカルニチンを形成するために酸化される可能性があります。

還元: アシルカルニチンから元の形に還元される可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素などの一般的な酸化剤が用いられます。

還元: 水素化ホウ素ナトリウムなどの還元剤が用いられます。

主な生成物: これらの反応から生成される主な生成物には、脂肪酸代謝の際の中間体であるさまざまなアシルカルニチンが含まれます .

4. 科学研究への応用

D-カルニチン塩酸塩には、いくつかの科学研究への応用があります。

化学: 他の化合物の合成やステレオ異性体に関する研究における試薬として使用されます。

生物学: カルニチン欠乏の影響や、細胞代謝におけるカルニチンの役割を研究するために使用されます。

医学: 代謝性疾患や、カルニチン欠乏などの状態に対する治療薬の開発に関する研究に使用されます。

準備方法

Synthetic Routes and Reaction Conditions: D-Carnitine hydrochloride can be synthesized through several methods. One common method involves the reaction of trimethylamine hydrochloride with epihalogenohydrin to produce DL-carnitine hydrochloride, which is then separated into its D and L forms . Another method involves the use of R-epoxy chloropropane and trimethylamine under specific conditions to produce L-carnitine nitrile chloride, which is then converted to D-carnitine hydrochloride .

Industrial Production Methods: Industrial production of D-carnitine hydrochloride often involves large-scale synthesis using the above methods, followed by purification processes to ensure high purity and yield. The use of advanced chromatographic techniques and crystallization methods are common in the industrial production process to achieve the desired product quality .

化学反応の分析

Types of Reactions: D-Carnitine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various acylcarnitines.

Reduction: It can be reduced back to its original form from acylcarnitines.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions include various acylcarnitines, which are intermediates in fatty acid metabolism .

科学的研究の応用

Nutritional Supplementation

Role in Metabolism:

(+)-Carnitine plays a crucial role in transporting long-chain fatty acids into the mitochondria for energy production. This function makes it a popular supplement for enhancing athletic performance and promoting weight loss.

Clinical Applications:

Research indicates that carnitine supplementation can benefit individuals with certain metabolic disorders, such as primary carnitine deficiency, which affects fatty acid oxidation. In these cases, supplementation helps restore normal metabolic function and improves patient outcomes .

Cardiovascular Health

Cardioprotective Effects:

Studies have shown that (+)-carnitine can improve heart function in patients with heart disease. It has been associated with reduced symptoms of angina and improved exercise tolerance in individuals with coronary artery disease .

Mechanisms of Action:

The cardioprotective effects are attributed to its ability to enhance mitochondrial function, reduce oxidative stress, and improve lipid profiles by decreasing triglycerides and increasing HDL cholesterol levels .

Neurological Disorders

Potential in Treating Neuropathy:

(+)-Carnitine hydrochloride has been investigated for its efficacy in treating diabetic peripheral neuropathy. Clinical trials suggest that it may alleviate symptoms such as pain and numbness by improving nerve conduction and reducing oxidative damage to nerve cells .

Cognitive Function:

Research indicates that carnitine may have neuroprotective properties, potentially benefiting conditions like Alzheimer’s disease and age-related cognitive decline. It appears to improve mitochondrial function in neurons, which is critical for maintaining cognitive health .

Cancer Cachexia

Therapeutic Use:

Clinical studies have explored the use of (+)-carnitine in managing cancer cachexia, a syndrome characterized by severe weight loss and muscle wasting. Supplementation has shown promise in improving muscle mass and strength in patients undergoing cancer treatment .

Mechanisms:

The anti-wasting effects are thought to stem from carnitine's ability to inhibit protein degradation pathways and promote muscle protein synthesis, thereby counteracting the effects of cachexia .

Athletic Performance

Enhancement of Exercise Capacity:

Athletes often use (+)-carnitine to enhance performance and recovery. Research suggests that it can reduce muscle soreness post-exercise and improve recovery times by decreasing lactate accumulation during intense workouts .

Studies on High-Intensity Training:

A study indicated that combining L-carnitine with high-intensity interval training led to significant improvements in body composition and exercise performance compared to placebo groups .

Data Table: Summary of Research Findings on this compound Applications

Case Studies

-

Case Study on Cancer Cachexia:

A clinical trial involving cancer patients demonstrated that those receiving L-carnitine supplementation had a significant increase in lean body mass compared to those receiving a placebo. The study highlighted improvements in quality of life metrics related to fatigue and physical capability . -

Study on Diabetic Neuropathy:

In a double-blind study, diabetic patients treated with (+)-carnitine experienced marked reductions in neuropathic pain scores compared to the control group over a 12-week period, suggesting its effectiveness as a therapeutic agent for this condition .

作用機序

D-カルニチン塩酸塩は、L-カルニチンの活性を阻害することで作用を発揮します。それは、脂肪酸代謝に関与するカルニチン輸送体や酵素に結合するためのL-カルニチンと競合します。 この阻害は、長鎖脂肪酸のミトコンドリアへの輸送を減少させる可能性があり、エネルギー産生を低下させ、最終的には毒性をもたらす可能性があります .

類似化合物:

L-カルニチン: 脂肪酸代謝に不可欠な、自然に存在する形態です。

DL-カルニチン: D形とL形のラセミ混合物です。

アセチルL-カルニチン: 認知機能にさらなる利点がある、L-カルニチンのアセチル化された形態です .

独自性: D-カルニチン塩酸塩は、L-カルニチンの活性に対する阻害効果において独自です。 L-カルニチンは有益であり、エネルギー産生に不可欠ですが、D-カルニチンは毒性があり、主にカルニチン阻害の影響を研究するために研究で使用されます .

類似化合物との比較

L-Carnitine: The naturally occurring form that is essential for fatty acid metabolism.

DL-Carnitine: A racemic mixture of D and L forms.

Acetyl L-Carnitine: An acetylated form of L-carnitine that has additional benefits in cognitive function .

Uniqueness: D-Carnitine hydrochloride is unique in its inhibitory effects on L-carnitine activity. While L-carnitine is beneficial and essential for energy production, D-carnitine can be toxic and is used primarily in research to study the effects of carnitine inhibition .

生物活性

(+)-Carnitine hydrochloride, commonly referred to as L-carnitine, is a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids and energy production in the body. Its biological activities are diverse, affecting various organ systems and metabolic pathways. This article reviews the biological activity of L-carnitine, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Function

L-carnitine is synthesized endogenously from the amino acids lysine and methionine and is primarily stored in skeletal muscle. Its main function is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, thus contributing to energy production. The compound is also involved in the removal of toxic acyl groups from cells, which helps maintain cellular homeostasis .

L-carnitine's biological activity can be attributed to several key mechanisms:

- Fatty Acid Transport : L-carnitine binds to long-chain fatty acids to form acylcarnitines, which are transported across the mitochondrial membrane by specific transporters. This process is crucial for the β-oxidation of fatty acids, leading to ATP production.

- Antioxidant Properties : L-carnitine exhibits antioxidant effects by reducing oxidative stress in various tissues. It enhances mitochondrial function and protects against cellular damage caused by reactive oxygen species (ROS) .

- Cardioprotection : Studies have indicated that L-carnitine can reduce myocardial ischemia-reperfusion injury and improve cardiac function by lowering oxidative stress and inflammation .

Table 1: Summary of Key Research Studies on L-Carnitine

Case Studies

- Cardiac Health : A clinical trial involving patients with heart disease demonstrated that L-carnitine supplementation led to improved exercise tolerance and reduced angina episodes. The study highlighted its role in enhancing mitochondrial function and reducing oxidative stress in cardiac tissues.

- Fatty Liver Disease : In a study using a high-fat diet-induced fatty liver model, administration of L-carnitine resulted in decreased lipid deposition in the liver and increased levels of metabolites associated with β-oxidation, indicating its effectiveness in improving liver health .

- Cerebral Vasospasm : Research on experimental subarachnoid hemorrhage models indicated that L-carnitine significantly improved vessel lumen size and reduced wall thickness, demonstrating its potential as a treatment for vasospasm-related conditions .

Therapeutic Applications

L-carnitine has been investigated for various therapeutic applications:

- Cardiovascular Diseases : Due to its cardioprotective effects, L-carnitine is being explored as a treatment for conditions like ischemic heart disease and heart failure.

- Metabolic Disorders : It plays a role in managing metabolic syndromes such as obesity and type 2 diabetes by enhancing lipid metabolism and improving insulin sensitivity.

- Neurological Disorders : Given its ability to cross the blood-brain barrier, acetyl-L-carnitine (a derivative) has been studied for neuroprotective effects in conditions like Alzheimer’s disease and depression .

特性

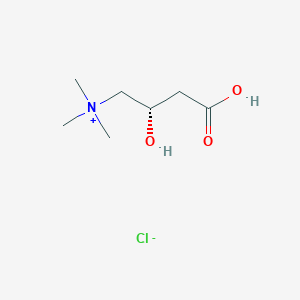

IUPAC Name |

[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60142995 | |

| Record name | (+)-Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10017-44-4 | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Carnitine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。